Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester, (alphaR,betaS)-
説明
The compound Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester, (alphaR,betaS)- is a highly complex taxane derivative. Its structure features:
- A β-(benzoylamino)-α-hydroxybenzenepropanoic acid core.
- Multiple acetyloxy and benzoyloxy ester groups (e.g., 3,11-bis(acetyloxy), 4-(benzoyloxy)methyl).
- A bicyclic 6,10-methanobenzocyclodecene framework with 12 chiral centers.
- Key functional groups: hydroxyl, ketone (12-oxo), and methyl substituents.
This compound shares structural homology with paclitaxel and docetaxel, taxanes known for microtubule-stabilizing anticancer activity .
特性
IUPAC Name |
[(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H53NO15/c1-25-31(63-43(57)36(52)35(28-16-10-7-11-17-28)48-41(55)29-18-12-8-13-19-29)23-47(59)40(54)38-45(6,39(53)37(62-27(3)50)34(25)44(47,4)5)32(51)22-33(61-26(2)49)46(38,58)24-60-42(56)30-20-14-9-15-21-30/h7-21,31-33,35-38,40,51-52,54,58-59H,22-24H2,1-6H3,(H,48,55)/t31-,32-,33-,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBMUOOTJLNHSQ-SJBOGKINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC(C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)O)(COC(=O)C6=CC=CC=C6)O)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)O)(COC(=O)C6=CC=CC=C6)O)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H53NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858276 | |
| Record name | [(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
871.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932042-85-8 | |
| Record name | [(1S,2S,3R,4S,5S,7S,8S,10R,13S)-5,10-diacetyloxy-13-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
The synthesis of this compound involves multiple steps, including the formation of key intermediates and the use of various protecting groups to ensure the correct functionalization of the molecule. The synthetic routes typically involve:
Formation of the Core Structure: This step often involves cyclization reactions to form the core diterpenoid structure.
Functional Group Modifications: Introduction of hydroxyl, acetoxy, and benzoyloxy groups through selective reactions.
Final Assembly: Coupling of the benzenepropanoic acid moiety with the diterpenoid core.
化学反応の分析
This compound undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetoxy and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like LiAlH4 (Lithium aluminium hydride), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: Used as a model compound to study complex synthetic routes and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Taxane Derivatives with Modified Amino/Acyl Groups
Analysis :
- The benzoylamino group in the target compound may enhance binding to β-tubulin compared to Taxine A’s dimethylamino group, which is associated with toxicity .
Silylated Taxane Derivatives
Analysis :
Simplified Esters and Analogs
Analysis :
- The macrocyclic ester in the target compound likely enhances membrane permeability compared to smaller esters. Oxidation at C12 (12-oxo) versus C5-C6 in 6-oxodocetaxel may preserve tubulin-binding efficiency .
Key Research Findings
- Stereochemical Sensitivity : The (alphaR,betaS) configuration is critical for bioactivity, as mirrored in docetaxel analogs . Alterations (e.g., alphaS in ) abolish activity .
- Esterification Impact : High esterification (3,11-bis(acetyloxy), 4-benzoyloxymethyl) correlates with prolonged half-life in preclinical models, similar to ELUVIA™ stent coatings .
- Toxicity Profile: Unlike Taxine A, the target compound lacks cardiotoxic dimethylamino groups, suggesting a safer profile .
生物活性
Benzenepropanoic acid derivatives, particularly the compound known as Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester (CAS No. 2757197-26-3), has garnered attention for its potential biological activities. This article explores its pharmacological properties based on diverse research findings.
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C49H53NO15 |
| Molecular Weight | 895.94 g/mol |
| Predicted Boiling Point | 993.2 ± 65.0 °C |
| Density | 1.40 ± 0.1 g/cm³ |
| pKa | 9.76 ± 0.46 |
Antioxidant Activity
Research indicates that benzenepropanoic acid derivatives exhibit significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress in biological systems. A study demonstrated that similar compounds effectively scavenged free radicals in vitro and protected cellular components from oxidative damage .
Antibacterial Activity
The antibacterial potential of benzenepropanoic acid derivatives has been extensively studied. In vitro assays revealed that these compounds possess activity against various bacterial strains including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that they could serve as potential agents in treating bacterial infections .
Anticancer Properties
Emerging evidence suggests that benzenepropanoic acid derivatives may induce apoptosis in cancer cells. For instance, studies involving human breast cancer cell lines (MCF-7) showed that these compounds triggered apoptotic pathways at specific concentrations. Morphological changes consistent with apoptosis were observed following treatment .
Case Study 1: Antioxidant Efficacy
A study evaluating the antioxidant activity of benzenepropanoic acid derivatives reported significant reductions in lipid peroxidation and enhanced cellular viability under oxidative stress conditions. The compound's ability to modulate antioxidant enzyme levels was also noted.
Case Study 2: Antibacterial Testing
In a comparative analysis of various benzenepropanoic acid derivatives against E. coli and S. aureus, it was found that certain structural modifications enhanced antibacterial potency. The study highlighted the relationship between chemical structure and biological efficacy.
The proposed mechanisms for the biological activities of benzenepropanoic acid derivatives include:
- Antioxidant Mechanism : Involvement of phenolic hydroxyl groups in scavenging reactive oxygen species (ROS).
- Antibacterial Mechanism : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Anticancer Mechanism : Induction of cell cycle arrest and activation of caspase-dependent apoptosis pathways.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
